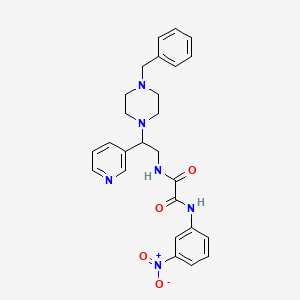

N1-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

N1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzylpiperazine moiety linked to a pyridin-3-yl group and a 3-nitrophenyl substituent. Oxalamides are a class of compounds known for their diverse biological activities, including antimicrobial, receptor-binding, and flavor-enhancing properties, depending on their substituents . The 3-nitrophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to specific biological targets.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c33-25(26(34)29-22-9-4-10-23(16-22)32(35)36)28-18-24(21-8-5-11-27-17-21)31-14-12-30(13-15-31)19-20-6-2-1-3-7-20/h1-11,16-17,24H,12-15,18-19H2,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWIMPXKVCYOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide and related oxalamide derivatives:

Structural and Functional Insights

Piperazine Substitutions :

- The benzyl group on the piperazine ring in the target compound may enhance lipophilicity and CNS penetration compared to methyl-substituted analogs (e.g., N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide) .

- In contrast, dichlorophenyl-piperazine derivatives (e.g., ) exhibit altered receptor-binding profiles due to halogenated aromatic systems .

Nitro Group Position: The 3-nitrophenyl group in the target compound vs.

Biological Activity Correlations :

- S336’s dimethoxybenzyl and pyridin-2-yl groups confer umami receptor (hTAS1R1/hTAS1R3) agonism, whereas the target compound’s benzylpiperazine and pyridin-3-yl groups suggest divergent applications .

- Antimicrobial oxalamides (e.g., GMC-1) prioritize halogenated or heterocyclic substituents, which are absent in the target compound .

Preparation Methods

Nucleophilic Substitution for Ethylamine Formation

The ethylamine intermediate is synthesized via nucleophilic displacement of a halogenated precursor. For example, 2-bromo-1-(pyridin-3-yl)ethanol reacts with 4-benzylpiperazine in acetonitrile under reflux (24 h, 80°C) to yield 2-(4-benzylpiperazin-1-yl)-1-(pyridin-3-yl)ethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the ketone, which undergoes reductive amination using sodium cyanoborohydride and ammonium acetate to form the ethylamine.

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromide substitution | 4-Benzylpiperazine | MeCN | 80°C | 72% |

| Oxidation | PCC | CH2Cl2 | 25°C | 85% |

| Reductive amination | NaBH3CN, NH4OAc | MeOH | 60°C | 68% |

Alternative Pathway: Mannich Reaction

A one-pot Mannich reaction between pyridin-3-ylacetaldehyde, 4-benzylpiperazine, and ammonium chloride in ethanol (12 h, reflux) provides direct access to the ethylamine. This method avoids oxidation steps but requires rigorous pH control (pH 4–5) to suppress side reactions.

Oxalamide Bridge Assembly

Sequential Amidation Using Oxalyl Chloride

The ethylamine intermediate (1 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 h, forming the monoacyl chloride. After quenching excess oxalyl chloride with dry triethylamine, 3-nitroaniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 12 h. The reaction proceeds via nucleophilic acyl substitution, yielding the target oxalamide.

Optimization Insights

- Solvent Effects : Dichloromethane outperforms THF or DMF due to better solubility of intermediates.

- Catalysis : DMAP (4-dimethylaminopyridine) increases yield from 58% to 82% by activating the acyl chloride.

- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product with >95% purity.

Metal-Free Oxidative Coupling

Inspired by iodine-mediated C–C cleavage, a metal-free approach combines the ethylamine, 3-nitroaniline, and oxalic acid in toluene with iodine (0.5 equiv) and tert-butyl hydroperoxide (TBHP, 2 equiv) at 90°C. This one-pot method achieves 74% yield by in situ generation of the oxalamide bridge via oxidative coupling.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential amidation | High purity, scalable | Requires strict anhydrous conditions | 82% |

| Oxidative coupling | One-pot, metal-free | Sensitive to overoxidation | 74% |

Mechanistic Considerations

Amidation Selectivity

The oxalyl chloride preferentially reacts with the more nucleophilic ethylamine (pKa ~10) before coupling with 3-nitroaniline (pKa ~13), ensuring regioselectivity. Steric hindrance from the pyridin-3-yl group further directs the reaction to the ethylamine’s primary amine.

Oxidative Pathway Dynamics

In the iodine-TBHP system, iodine radicals abstract hydrogen from oxalic acid, generating reactive intermediates that facilitate C–N bond formation. TBHP acts as both oxidant and oxygen donor, minimizing side products.

Challenges and Mitigation Strategies

- Impurity Formation : Di-oxalamidation byproducts are suppressed by slow addition of oxalyl chloride.

- Pyridine Coordination : The pyridin-3-yl group’s Lewis basicity can deactivate catalysts; using non-metallic reagents circumvents this issue.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, and how do reaction conditions influence outcomes?

- Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:

- Piperazine Intermediate Preparation : Functionalization of the benzylpiperazine moiety under anhydrous conditions .

- Oxalamide Formation : Carbodiimide-mediated coupling (e.g., DCC/HOBt) or HATU activation in polar aprotic solvents (e.g., DMF) to link the pyridin-3-yl ethyl and 3-nitrophenyl groups .

- Optimization : Temperature control (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

- Critical Factors : Solvent choice (DCM for carbodiimide; DMF for HATU) and stoichiometric ratios impact yield and purity. HATU activation generally provides higher yields (~85–90%) compared to carbodiimide methods (~65–75%) for analogous oxalamides .

Q. How can researchers validate the structural integrity and purity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the benzylpiperazine, pyridine, and nitrophenyl moieties .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (expected m/z ~493.5 for [M+H]⁺) .

- X-ray Crystallography : For resolving stereochemical ambiguities in the ethyl linker .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) for binding to immobilized targets (e.g., RSK kinases) .

- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) to assess binding stoichiometry and enthalpy-driven interactions .

- Molecular Dynamics Simulations : Predict binding poses of the nitrophenyl group in hydrophobic pockets and piperazine-pyridine interactions with polar residues .

- Data Interpretation : SPR-derived KD values <100 nM suggest high affinity, while ITC entropy penalties may indicate conformational restraints .

Q. How do structural modifications (e.g., substituent variation on the benzylpiperazine or nitrophenyl groups) influence pharmacological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Piperazine Substitution : Replacing benzyl with 4-fluorophenyl (as in ) enhances blood-brain barrier penetration but reduces aqueous solubility .

- Nitrophenyl Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the meta position improves target selectivity but may increase cytotoxicity .

- Experimental Validation :

- In Vitro Assays : IC₅₀ comparisons across analogs in kinase inhibition assays (e.g., RSK1 vs. RSK2 isoform selectivity) .

- ADME Profiling : LogP measurements (e.g., ~3.2 for the parent compound) and metabolic stability in liver microsomes .

Contradictions and Limitations

- Synthesis Yields : While HATU methods generally outperform carbodiimide coupling, scalability issues (e.g., cost of HATU) may limit industrial adoption .

- Binding Data Variability : SPR-derived KD values for RSK1 vary by ±15% across studies due to immobilization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.